molecular formula C19H23FN2O B5886474 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine

1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5886474
M. Wt: 314.4 g/mol
InChI Key: YRWIREYGJCBRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine, also known as EFDP, is a chemical compound that belongs to the family of piperazine derivatives. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine involves its binding to serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT1A and 5-HT2A receptor subtypes. By binding to these receptors, 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine can modulate their activity and affect downstream signaling pathways. This mechanism of action is similar to that of other piperazine derivatives, such as MDMA.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine can modulate the activity of serotonin receptors in the brain. This modulation can lead to changes in neurotransmitter release, neuronal firing, and synaptic plasticity. Additionally, 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine has been shown to increase the levels of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine in lab experiments is its specificity for serotonin receptors. This allows researchers to selectively target these receptors and study their function in greater detail. Additionally, 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine has been shown to be relatively stable and easy to work with in lab settings.
One limitation of using 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine in lab experiments is its potential for off-target effects. While 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine is specific for serotonin receptors, it may also interact with other receptors or signaling pathways in the brain. Additionally, 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine has not been extensively studied in vivo, and its effects on behavior and cognition are not well understood.

Future Directions

There are several future directions for research on 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine. One area of interest is its potential use as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine may be useful in studying the role of serotonin receptors in addiction and substance abuse. Finally, further research is needed to understand the long-term effects of 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine on brain function and behavior.
Conclusion:
In conclusion, 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative that has been studied for its potential use as a research tool in neuroscience. Its ability to modulate the activity of serotonin receptors in the brain has provided insights into the underlying mechanisms of mood, behavior, and cognition. While 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine has advantages and limitations for lab experiments, its potential for future research is promising.

Synthesis Methods

The synthesis of 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine involves the reaction of 4-fluorophenylpiperazine with 4-ethoxybenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been described in detail in several research articles.

Scientific Research Applications

1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine has been studied for its potential use as a research tool in neuroscience. Specifically, it has been investigated for its ability to modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, behavior, and cognition. By modulating serotonin receptor activity, 1-(4-ethoxybenzyl)-4-(4-fluorophenyl)piperazine may provide insights into the underlying mechanisms of these processes.

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-2-23-19-9-3-16(4-10-19)15-21-11-13-22(14-12-21)18-7-5-17(20)6-8-18/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIREYGJCBRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5268729

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